molecular formula C15H15NO B1497681 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone CAS No. 801190-98-7

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone

Cat. No. B1497681
CAS RN: 801190-98-7
M. Wt: 225.28 g/mol
InChI Key: YBAXGAFYAZLBAY-UHFFFAOYSA-N
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Description

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone, also known as PMA-2, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to amphetamines. In

Mechanism of Action

The exact mechanism of action of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects through its interactions with various neurotransmitter receptors. 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to bind to serotonin receptors, dopamine receptors, and norepinephrine receptors, leading to the release of these neurotransmitters and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter activity in the brain. This increased activity has been associated with various effects such as increased mood, increased alertness, and increased cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its ability to selectively activate various neurotransmitter receptors, allowing for the study of specific signaling pathways. Additionally, 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to have a relatively long half-life, allowing for longer experimental durations. However, the limitations of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its potential for toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the study of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone. One potential direction is the study of its effects on various neurological and psychiatric disorders such as depression and anxiety. Additionally, the development of new analogs of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone with improved pharmacological properties could lead to the development of novel therapeutics for these disorders. Finally, the study of the long-term effects of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone on the brain could provide valuable insights into the mechanisms underlying various neurological and psychiatric disorders.

Scientific Research Applications

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including serotonin receptor agonism, dopamine receptor agonism, and norepinephrine receptor agonism. These effects make 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone a promising compound for the study of various neurological and psychiatric disorders.

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXGAFYAZLBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651300
Record name 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone

CAS RN

801190-98-7
Record name 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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